Dodecyl hexopyranoside

Catalog No.
S11192067
CAS No.
27836-64-2
M.F
C18H36O6
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyl hexopyranoside

CAS Number

27836-64-2

Product Name

Dodecyl hexopyranoside

IUPAC Name

2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H36O6

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3

InChI Key

PYIDGJJWBIBVIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

See also: Polyquaternium-80 (monomer of); Poly(laurylglucoside)-7 (monomer of).

Dodecyl hexopyranoside, also known as lauryl glucoside, is a non-ionic surfactant composed of a dodecyl (C12) alkyl chain linked to a hexopyranoside sugar unit. Its chemical formula is C18H36O6, and it has a molecular weight of approximately 348.48 g/mol. This compound is characterized by its amphiphilic nature, which allows it to reduce surface tension and enhance solubility in various applications, particularly in the cosmetic and pharmaceutical industries .

Typical of glycosides and surfactants:

  • Hydrolysis: Under acidic or enzymatic conditions, dodecyl hexopyranoside can hydrolyze to release dodecanol and hexopyranose.
  • Oxidation: The alcohol group in the sugar moiety can be oxidized to form corresponding aldehydes or acids.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, enhancing its surface-active properties.

These reactions are crucial for modifying its properties for specific applications in various fields, including drug delivery and antimicrobial formulations .

Dodecyl hexopyranoside exhibits notable biological activities:

  • Antimicrobial Properties: It has been shown to inhibit the growth of various bacteria, including Enterococcus faecalis, suggesting potential applications in antimicrobial formulations .
  • Cytotoxicity: While it possesses antimicrobial properties, studies indicate that dodecyl hexopyranoside has low cytotoxicity in mammalian cell lines, making it suitable for use in cosmetics and pharmaceuticals .
  • Membrane Interaction: This compound can reorganize membrane phospholipids, affecting bacterial cell membranes and leading to bactericidal effects .

The synthesis of dodecyl hexopyranoside typically involves the glycosylation of dodecanol with a suitable hexopyranoside precursor. Common methods include:

  • Direct Glycosylation: Utilizing acid catalysts or enzymes to promote the reaction between dodecanol and a hexose sugar.
  • Protective Group Strategies: Employing protective groups on the hydroxyl functionalities of the sugar during synthesis to control regioselectivity.
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave irradiation during the glycosylation process.

These methods allow for the efficient production of dodecyl hexopyranoside with controlled purity and yield .

Dodecyl hexopyranoside finds diverse applications across several industries:

  • Cosmetics: Used as a surfactant and emulsifier in skin care products due to its mildness and ability to enhance texture.
  • Pharmaceuticals: Acts as a solubilizing agent for poorly water-soluble drugs, improving bioavailability.
  • Food Industry: Employed as an emulsifier and stabilizer in food products.
  • Biotechnology: Utilized in cell lysis protocols and as a component in buffers for protein purification.

These applications leverage its surfactant properties while maintaining safety profiles .

Dodecyl hexopyranoside shares structural similarities with other alkyl glycosides. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
Octyl glucosideC8 alkyl chainMore hydrophilic; often used in personal care products.
Decyl glucosideC10 alkyl chainIntermediate properties; used in household cleaners.
Hexadecyl glucosideC16 alkyl chainHigher hydrophobicity; used in specialized industrial applications.
Lauryl maltosideC12 alkyl chainEnhanced stability; used in food applications.

Dodecyl hexopyranoside is unique due to its balance between hydrophilicity and hydrophobicity, making it versatile for both cosmetic and pharmaceutical applications while maintaining low toxicity levels compared to longer-chain counterparts like hexadecyl glucoside .

Glycosylation Reactions for Alkyl Hexopyranoside Synthesis

Glycosylation reactions represent the fundamental approach for synthesizing dodecyl hexopyranoside compounds, involving the formation of glycosidic bonds between sugar donors and alkyl acceptors [1] [2]. The synthesis of alkyl hexopyranosides typically employs glycal precursors as starting materials, which undergo nucleophilic addition reactions with long-chain alcohols such as dodecanol [1] [3].

The general mechanism involves the activation of glycal derivatives through electrophilic addition, creating reactive intermediates that subsequently react with alcohol nucleophiles [1]. This process occurs through an addition-elimination sequence where the glycal double bond is protonated, followed by nucleophilic attack from the alcohol acceptor [2] [3]. The reaction typically proceeds via an oxocarbenium ion intermediate, which determines the stereochemical outcome of the glycosylation [7].

Research has demonstrated that octyl and dodecyl glycosides containing 2-deoxy-arabino-hexopyranoside moieties can be synthesized efficiently using acetyl-protected glycals as donors [1]. The reaction with dodecanol yields the corresponding alpha and beta anomers, with the distribution depending on reaction conditions and catalyst selection [1] [3].

SubstrateAlcoholCatalystAlpha Yield (%)Beta Yield (%)Temperature (°C)
Acetyl-protected glycalDodecanolTriphenylphosphine hydrobromide4221Room temperature
1,5-Anhydro-2,6-dideoxy-L-arabino-hex-1-enitolDodecanolTriphenylphosphine hydrobromide4221Room temperature

The stereoselectivity of glycosylation reactions is influenced by multiple factors including solvent choice, temperature, and the nature of protective groups on the sugar donor [16] [31]. Solvent effects play a particularly crucial role, with different solvents favoring distinct anomeric outcomes through stabilization of different reaction intermediates [31] [32].

Catalytic Approaches: Triphenylphosphine Hydrobromide-Mediated Processes

Triphenylphosphine hydrobromide has emerged as a highly effective catalyst for the synthesis of dodecyl hexopyranosides, offering excellent regioselectivity and moderate to good yields [1] [3] [5]. This catalyst system facilitates the glycosylation reaction through a unique mechanism involving phosphonium salt formation and subsequent nucleophilic displacement [21].

The catalytic mechanism begins with the protonation of triphenylphosphine by hydrobromic acid to form the phosphonium bromide salt [21]. This activated species then interacts with the glycal substrate, promoting the formation of a reactive intermediate that readily undergoes nucleophilic attack by the alcohol acceptor [1] [5]. The reaction proceeds with high stereoselectivity, typically favoring the formation of beta anomers [5].

Experimental studies have shown that triphenylphosphine hydrobromide-catalyzed reactions of acetyl-protected glycals with dodecanol produce the corresponding alpha-glycosides in 42% yield and beta-glycosides in 21% yield [3]. Additionally, a minor amount of the alpha-anomer of the Ferrier product is obtained in approximately 9% yield [3].

The catalyst demonstrates remarkable tolerance for various functional groups and protective group patterns [1] [5]. The reaction conditions are typically mild, proceeding at room temperature in dichloromethane as the solvent [1] [3]. This approach has been successfully applied to the synthesis of both octyl and dodecyl derivatives of 2-deoxy-arabino-hexopyranosides [1].

Glycal ConfigurationCatalyst LoadingReaction TimeAlpha Product (%)Beta Product (%)Ferrier Product (%)
L-arabino-hexopyranoseCatalytic amount24 hours42219
D-galactal derivativeCatalytic amount18 hours502010

The triphenylphosphine hydrobromide system also enables the synthesis of sulfonamidoglycosylated products with high stereoselectivity [5]. When applied to benzylated glycals, the catalyst promotes the formation of beta anomers with good to high yields, demonstrating the broad applicability of this catalytic approach [5].

Anomer-Specific Synthesis: α vs. β Configurational Control

Achieving precise stereochemical control in the synthesis of dodecyl hexopyranosides requires careful manipulation of reaction parameters to favor either alpha or beta anomeric configurations [16] [19] [30]. The stereoselectivity of glycosylation reactions is fundamentally governed by the conformational preferences of oxocarbenium ion intermediates and the approach of nucleophilic acceptors [30].

Alpha-selective synthesis typically benefits from the use of participating protective groups that direct stereochemical outcomes through neighboring group participation [16]. However, for non-participating systems, solvent selection becomes critical for achieving high alpha-selectivity [31] [32]. Diethyl ether has been identified as particularly effective for promoting alpha-glycoside formation, while dichloromethane tends to favor beta-isomer production [16] [32].

Temperature control represents another crucial factor in stereochemical outcome [33]. Lower reaction temperatures generally favor kinetic control, often leading to increased alpha-selectivity, while higher temperatures promote thermodynamic control, which may favor beta-products depending on the substrate [33] [34].

The conformational energy landscape of glycosyl oxocarbenium ions directly correlates with stereoselectivity outcomes [30]. Computational studies have revealed that different sugar configurations adopt distinct preferred conformations in their cationic intermediates, leading to predictable stereochemical preferences [30].

AnomerPreferred SolventTemperature (°C)Typical Selectivity RatioMechanism
AlphaDiethyl ether-609:1 α:βSN1-like pathway
BetaDichloromethane-201:9 α:βAssociative mechanism
MixedTetrahydrofuran01:1 α:βCompeting pathways

Recent advances in stereoselective glycosylation have introduced temporal protection strategies using dialkylboryl triflates as in situ masking reagents [19]. This approach allows for the presence of unprotected hydroxyl groups on the donor while maintaining excellent stereocontrol, eliminating the need for extensive protection-deprotection sequences [19].

The development of machine learning approaches has also contributed to predicting stereoselectivity outcomes based on structural parameters and reaction conditions [31]. These computational tools help optimize reaction conditions for desired anomeric selectivity without extensive experimental screening [34].

Green Chemistry Innovations in Large-Scale Production

The implementation of green chemistry principles in dodecyl hexopyranoside synthesis has led to significant advances in environmental sustainability and process efficiency [9] [11] [13]. Modern approaches focus on reducing waste generation, eliminating hazardous solvents, and developing catalytic processes that operate under mild conditions [9] [13].

Protecting-group-free synthesis represents a major advancement in green chemistry for glycoside production [9]. These methods utilize aqueous reaction media and calcium hydroxide as a promoter, achieving excellent yields with exclusive stereoselectivity while eliminating the need for organic solvents [9]. This approach particularly benefits the synthesis of thioglycosides and glycopeptides [9].

Enzymatic glycosylation strategies offer another environmentally friendly alternative for large-scale production [13]. These biocatalytic approaches operate under mild conditions in aqueous media and demonstrate high substrate specificity and stereoselectivity [13]. Glycosyltransferases and glycoside hydrolases can be employed to construct glycosidic bonds with minimal environmental impact [13].

The development of chemically synthesized sugar substrates for biomanufacturing has opened new possibilities for sustainable production [11]. This approach eliminates competition with food sources and reduces the environmental footprint associated with agricultural processes [11]. Chemical sugar synthesis offers significantly higher production rates compared to traditional agricultural methods while using substantially less water and land [11].

Green Chemistry ApproachEnvironmental BenefitEfficiency ImprovementScalability
Protecting-group-free synthesisEliminates organic waste50% reduction in stepsHigh
Aqueous enzymatic synthesisWater-based reactions95% atom economyMedium
Chemical sugar synthesisNo agricultural competition300x faster than farmingVery high
Calcium hydroxide promotionNon-toxic promoterSingle-step processHigh

Flow chemistry techniques have been applied to glycosylation reactions, enabling continuous production with improved heat and mass transfer [34]. These methods allow for precise control of reaction parameters and can be easily scaled for industrial applications [34].

The integration of artificial intelligence in reaction optimization has accelerated the development of green synthetic routes [34]. Machine learning algorithms can predict optimal reaction conditions while minimizing environmental impact, reducing the number of experimental trials required for process development [34].

X-ray crystallography serves as the primary analytical technique for determining the three-dimensional atomic structure of dodecyl hexopyranoside in its crystalline state [1]. The method enables precise identification of the molecular arrangement through diffraction pattern analysis, providing critical insights into the conformational stability and intermolecular interactions of this glycolipid compound.

Crystallographic Analysis Framework

Single crystal X-ray diffraction reveals that dodecyl hexopyranoside adopts distinct crystallographic arrangements depending on the alkyl chain length and anomeric configuration [2]. The crystal structures of alkyl 2-deoxy-α-D-arabino-hexopyranosides demonstrate that even-alkyl chain length derivatives crystallize in the orthorhombic space group P2₁2₁2₁, while odd-alkyl chain length derivatives crystallize in the monoclinic space group P2₁ [2]. This systematic variation in crystal packing reflects the fundamental influence of alkyl chain length on molecular organization.

The sugar moiety consistently retains the ⁴C₁ chair conformation across different chain lengths, with alkyl chains adopting all-trans conformations [2]. These molecules form characteristic bilayer structures where alkyl chains are interdigitated, creating a highly organized supramolecular architecture. The hydrogen bonding network, originating from the sugar moieties, extends both within the same layer and between adjacent layers, resulting in the formation of infinite chain structures [2].

Cocrystal Formation and Stability

Recent advances in cocrystal engineering have identified dodecyl hexopyranoside as a potential coformer in pharmaceutical cocrystal systems [3]. Quality by Design (QbD) strategies utilize computational screening methods to predict cocrystal formation based on molecular complementarity and hydrogen bonding propensity. The approach combines computational complementarity screening with experimental high-throughput screening using jet dispensing technology [3].

The cocrystal formation process involves analyzing hydrogen bonding potential between dodecyl hexopyranoside and various active pharmaceutical ingredients. Computational analysis reveals that successful cocrystallization occurs when optimal deviancy from the API is minimized, indicating maximum molecular complementarity [3]. The most probable interaction points involve the carbonyl oxygen of pharmaceutical compounds with the amino-hydrogen acceptor groups of the hexopyranoside moiety, establishing robust supramolecular heterosynthons [3].

Structural Data Analysis

X-ray powder diffraction (XRPD) characterization confirms the formation of new crystalline entities when dodecyl hexopyranoside participates in cocrystal formation [3]. Unique intensity peaks appear at specific 2θ values that differ significantly from the constituent components, providing definitive evidence of novel crystal phases. For example, cocrystals with thiabendazole show characteristic peaks at 15.09, 15.80, 17.26, 19.22, 20.11, 23.27, and 30.37° 2θ [3].

Crystal SystemSpace GroupUnit Cell ParametersChain Length
OrthorhombicP2₁2₁2₁a, b, c variableEven alkyl chains
MonoclinicP2₁a, b, c variable, β ≠ 90°Odd alkyl chains

Solid-State NMR Spectroscopy for Oxygen Functional Group Analysis

Solid-state nuclear magnetic resonance (ssNMR) spectroscopy provides detailed characterization of oxygen functional groups within dodecyl hexopyranoside through analysis of ¹³C, ¹⁷O, and ¹H nuclei under magic-angle spinning conditions [4] [5]. This technique enables investigation of local molecular environments and dynamic processes that are not accessible through solution-state NMR methods.

Carbon-13 Chemical Shift Analysis

Oxygen-17 NMR Characterization

Dynamic Processes and Molecular Motion

Solid-state NMR relaxation measurements reveal the dynamics of different molecular segments within dodecyl hexopyranoside [4]. The alkyl chain region typically exhibits greater molecular mobility compared to the rigid sugar ring system, as evidenced by differences in T₁ and T₂ relaxation times. Cross-polarization dynamics between ¹H and ¹³C nuclei provide information about molecular motions on different time scales [4].

Two-dimensional solid-state NMR experiments, including heteronuclear correlation (HETCOR) spectra, establish connectivity between different functional groups [7]. These experiments confirm the through-bond and through-space relationships between oxygen-bearing carbons and their associated hydrogen atoms, providing definitive structural assignments.

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometry provides comprehensive molecular characterization of dodecyl hexopyranoside through analysis of its molecular ion and characteristic fragmentation patterns [8] [9]. The technique enables identification of specific structural features and differentiation between isomeric forms through unique fragmentation pathways.

Molecular Ion Analysis

The molecular ion peak of dodecyl hexopyranoside appears at m/z corresponding to its exact molecular mass, typically observed as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ adduct ions in positive-ion mode [10]. The relative intensity of the molecular ion varies depending on the ionization method, with electrospray ionization typically providing more abundant molecular ion signals compared to electron impact ionization [9].

Isotope pattern analysis confirms the molecular formula through characteristic carbon-13 and oxygen-18 contributions to the mass spectrum. The presence of twelve carbon atoms in the alkyl chain and six carbon atoms in the hexopyranoside ring produces a distinctive isotope pattern that aids in structural confirmation [9].

Characteristic Fragmentation Pathways

The fragmentation of dodecyl hexopyranoside follows predictable pathways involving cleavage at specific bond positions [8]. Primary fragmentation occurs through α-cleavage adjacent to the glycosidic oxygen, resulting in loss of the alkyl chain and formation of a hexopyranoside fragment. This fragmentation produces a characteristic base peak at m/z corresponding to the protonated sugar moiety [8].

Secondary fragmentation involves ring-opening reactions and sequential loss of neutral molecules such as water (M-18), formaldehyde (M-30), and carbon monoxide (M-28) [8]. The sugar ring undergoes cross-ring cleavages that provide diagnostic information about the ring size and substitution pattern. McLafferty rearrangement processes contribute to the formation of low-mass fragments that are characteristic of specific functional groups [8].

Fragmentation Data Analysis

Fragment TypeMass LossDiagnostic Significance
Alkyl chain loss-168 DaConfirms dodecyl substitution
Water elimination-18 DaIndicates hydroxyl groups
Ring fragmentation-60 DaReveals sugar structure
Cross-ring cleavageVariableDetermines ring size

Tandem mass spectrometry (MS/MS) experiments provide enhanced structural information through collision-induced dissociation of selected precursor ions [9]. The resulting product ion spectra reveal detailed fragmentation patterns that enable differentiation between anomeric forms and confirmation of the hexopyranoside ring structure.

Matrix-assisted laser desorption/ionization (MALDI) analysis offers complementary information, particularly for the analysis of larger molecular assemblies and aggregates [10]. The soft ionization conditions preserve weak intermolecular interactions, enabling observation of dimeric and oligomeric species that provide insights into self-assembly behavior in the gas phase [10].

Computational Modeling of Conformational Dynamics

Computational modeling approaches provide detailed insights into the conformational dynamics and molecular behavior of dodecyl hexopyranoside through molecular dynamics simulations and quantum mechanical calculations [11] [12]. These methods enable prediction of structural properties, thermodynamic parameters, and dynamic behavior that complement experimental observations.

Molecular Dynamics Simulation Framework

All-atom molecular dynamics simulations of dodecyl hexopyranoside utilize empirical force fields specifically parameterized for carbohydrate systems [13]. The GROMOS53a6 force field provides accurate representation of the sugar moiety, while standard alkyl chain parameters describe the dodecyl segment [14]. Simulations typically employ periodic boundary conditions with explicit water models to reproduce realistic solvation environments [13].

The simulation protocol involves initial energy minimization followed by equilibration phases in both NVT and NPT ensembles [13]. Production runs extending over 100-500 nanoseconds enable sampling of conformational fluctuations and dynamic processes occurring on biologically relevant time scales [13]. Temperature regulation through velocity rescaling algorithms maintains physiological conditions, while pressure coupling ensures appropriate density and volume fluctuations [13].

Conformational Analysis and Energy Landscapes

Conformational analysis reveals that the hexopyranoside ring maintains the preferred ⁴C₁ chair conformation throughout molecular dynamics trajectories [14]. The ring puckering parameters remain within narrow ranges, confirming the stability of this conformation in aqueous solution. However, the alkyl chain exhibits significant conformational flexibility, sampling multiple rotational states about C-C bonds [14].

Free energy calculations using umbrella sampling or thermodynamic integration methods quantify the energetic preferences for different conformational states [15]. The glycosidic torsion angles φ and ψ, which define the orientation of the alkyl chain relative to the sugar ring, show distinct energy minima corresponding to stable conformations. These calculations reveal that the anti-periplanar arrangement is energetically favored, consistent with experimental observations [15].

Aggregation and Self-Assembly Behavior

Molecular dynamics simulations of multiple dodecyl hexopyranoside molecules provide insights into aggregation processes and micelle formation [16] [14]. The critical micelle concentration can be estimated through analysis of the potential of mean force between individual molecules, revealing the balance between hydrophobic interactions and entropy [15].

Simulations demonstrate that aggregation occurs through progressive association of molecules, initially forming small clusters that subsequently grow into larger assemblies [14]. The sugar headgroups orient toward the aqueous phase while the alkyl chains associate through van der Waals interactions in the hydrophobic core [14]. The resulting micellar structures exhibit dynamic exchange of molecules, with residence times on the microsecond scale [16].

Computational Validation and Experimental Correlation

Computational predictions of structural parameters show excellent agreement with experimental X-ray crystallography data [12]. The calculated bond lengths, bond angles, and dihedral angles match crystallographic values within typical error margins of ±0.02 Å for distances and ±2° for angles [12]. This validation confirms the accuracy of the computational model and its utility for predicting properties of related compounds [12].

Thermodynamic properties calculated from molecular dynamics simulations, including heat capacity, thermal expansion coefficient, and isothermal compressibility, correlate well with experimental calorimetric measurements [12]. The solvation free energy calculated through free energy perturbation methods provides quantitative prediction of solubility and partitioning behavior [15].

PropertyComputational ValueExperimental ValueCorrelation
Bond lengths±0.02 Å accuracyX-ray referenceExcellent
Torsion angles±2° deviationNMR couplingVery good
Solvation energy±2 kJ/molCalorimetryGood
Aggregation number±15% variationLight scatteringSatisfactory

XLogP3

3.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

348.25118886 g/mol

Monoisotopic Mass

348.25118886 g/mol

Heavy Atom Count

24

UNII

76LN7P7UCU

Wikipedia

Lauryl_glucoside

Use Classification

Cosmetics -> Foaming; Surfactant

Dates

Last modified: 08-08-2024

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